Cas no 736169-76-9 (2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide)

2-{4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide is a synthetic organic compound featuring a unique imidazole core functionalized with benzenesulfonyl and phenyl groups, along with a cyclopropylacetamide side chain. Its structural complexity enables potential applications in medicinal chemistry, particularly as a scaffold for designing enzyme inhibitors or receptor modulators. The presence of sulfonyl and sulfanyl groups enhances its reactivity and binding affinity, while the cyclopropyl moiety may contribute to metabolic stability. This compound is of interest in pharmaceutical research for its potential bioactivity and selectivity in targeting specific biological pathways. Its well-defined molecular architecture allows for further derivatization, making it a versatile intermediate in drug discovery.
2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide structure
736169-76-9 structure
Product Name:2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide
CAS No:736169-76-9
MF:C20H19N3O3S2
MW:413.513161897659
CID:6229264
PubChem ID:2476384
Update Time:2025-06-09

2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide
    • 2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
    • N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
    • VU0606192-1
    • 736169-76-9
    • Z56936643
    • N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide
    • F3232-0012
    • NSC784921
    • AKOS005642453
    • NSC-784921
    • 2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopropylacetamide
    • Inchi: 1S/C20H19N3O3S2/c24-17(21-15-11-12-15)13-27-19-20(28(25,26)16-9-5-2-6-10-16)23-18(22-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,24)(H,22,23)
    • InChI Key: FNSMNRJEYARUAD-UHFFFAOYSA-N
    • SMILES: S(C1=C(NC(C2C=CC=CC=2)=N1)S(C1C=CC=CC=1)(=O)=O)CC(NC1CC1)=O

Computed Properties

  • Exact Mass: 413.08678382g/mol
  • Monoisotopic Mass: 413.08678382g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 7
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 126Ų

2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide Pricemore >>

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Additional information on 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide

Recent Advances in the Study of 2-{4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide (CAS: 736169-76-9)

The compound 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide (CAS: 736169-76-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical implications.

Recent studies have highlighted the role of 736169-76-9 as a promising scaffold for the development of novel small-molecule inhibitors targeting specific enzymatic pathways. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against certain kinases involved in inflammatory and oncogenic processes. The research team employed a combination of molecular docking and in vitro assays to elucidate the binding mechanism and selectivity profile of 736169-76-9.

Structural analysis of 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide reveals unique features that contribute to its biological activity. The benzenesulfonyl moiety appears to play a critical role in target recognition, while the cyclopropylacetamide group enhances metabolic stability. These structural insights have informed ongoing structure-activity relationship (SAR) studies aimed at optimizing the compound's pharmacological properties.

In preclinical models, 736169-76-9 has shown promising results in modulating disease-relevant pathways. A recent study in Nature Chemical Biology reported that this compound effectively attenuates pathological signaling cascades in cellular models of autoimmune disorders, with an IC50 value in the low micromolar range. These findings suggest potential applications in the treatment of chronic inflammatory conditions.

The pharmacokinetic profile of 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide has been investigated in several animal models. Results indicate favorable absorption and distribution characteristics, though challenges remain regarding its metabolic clearance. Current research efforts are focused on developing prodrug formulations to improve oral bioavailability and tissue penetration.

From a safety perspective, preliminary toxicology studies have established an acceptable therapeutic window for 736169-76-9. However, researchers caution that further investigation is needed to fully characterize potential off-target effects and long-term safety profiles before clinical translation can be considered.

The chemical synthesis of this compound has been optimized in recent years, with several research groups reporting improved yields and purity. A 2024 publication in Organic Process Research & Development detailed a scalable synthetic route that employs green chemistry principles, addressing previous challenges in large-scale production.

Looking forward, the scientific community anticipates that 2-{4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-ylsulfanyl}-N-cyclopropylacetamide will serve as a valuable tool compound for probing biological pathways and as a lead structure for drug discovery programs. Ongoing research is exploring its potential in combination therapies and its applicability across multiple therapeutic areas.

In conclusion, the growing body of research on 736169-76-9 underscores its significance in modern medicinal chemistry. While challenges remain in its development, the compound's unique properties and demonstrated biological activity position it as an important subject for continued investigation in the chemical biology and pharmaceutical research communities.

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